2-(4-Methylphenyl)-4(1H)-pteridinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUJTGSJHUANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704572 | |
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-87-4 | |
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Methylphenyl 4 1h Pteridinone
Classical and Contemporary Synthetic Routes to the Pteridinone Core
The foundational approaches to constructing the pteridinone scaffold rely on the stepwise or convergent assembly of the pyrimidine (B1678525) and pyrazine (B50134) rings. These methods have evolved from traditional solution-phase chemistry to include modern techniques like solid-phase synthesis, which facilitates purification and library generation.
The classical synthesis of the pteridinone core typically involves the condensation of a suitably substituted pyrimidine with a dicarbonyl compound or its equivalent. A common strategy begins with a 5,6-diaminopyrimidine derivative which is then cyclized with an α-keto acid or a related precursor to form the pyrazine ring.
For the specific synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone, a key intermediate would be a 5,6-diaminopyrimidin-4(3H)-one. This intermediate can be reacted with a derivative of 4-methylphenylglyoxal. The sequence of reactions leads to the formation of the fused heterocyclic system.
A versatile and widely used building block in contemporary synthesis is 4,6-dichloro-5-nitropyrimidine. mdpi.comnih.gov This precursor allows for sequential nucleophilic substitution reactions. For instance, one chlorine atom can be displaced by an amine, followed by reduction of the nitro group to an amine. The resulting diaminopyrimidine is then ready for cyclization to form the pyrazine portion of the pteridinone.
Modern advancements include the use of solid-phase synthesis, which has been successfully employed for generating libraries of pteridinone analogues. nih.gov In this approach, an amino acid is immobilized on a resin support (e.g., Wang resin) and then reacted with a pyrimidine precursor like 4,6-dichloro-5-nitropyrimidine. nih.gov Subsequent reactions, including cyclization and cleavage from the resin, yield the final pteridinone products. This methodology offers advantages in purification and automation. nih.gov
Table 1: Comparison of Synthetic Approaches to the Pteridinone Core
| Feature | Classical Solution-Phase Synthesis | Modern Solid-Phase Synthesis |
|---|---|---|
| Starting Materials | 5,6-Diaminopyrimidines, α-dicarbonyl compounds | Resin-bound amino acids, 4,6-dichloro-5-nitropyrimidine |
| Key Reactions | Condensation, Cyclization | Nucleophilic substitution, Nitro reduction, Cyclization, Cleavage |
| Purification | Extraction, Crystallization, Chromatography | Resin washing, Final product cleavage and precipitation |
| Advantages | Well-established, Scalable | High-throughput, Simplified purification, Amenable to automation nih.gov |
| Disadvantages | Often requires tedious purification, Can be lower yielding | Higher initial setup cost, Limited by resin loading capacity |
The formation of the pteridinone ring system proceeds through a series of well-understood organic reaction mechanisms. The key step is typically a condensation reaction between a 1,2-diamine (on the pyrimidine ring) and a 1,2-dicarbonyl compound, forming the pyrazine ring.
The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the reacting partner, forming a hemiaminal intermediate. This is followed by the dehydration to form an imine (Schiff base). A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazine ring fused to the pyrimidine core.
The regioselectivity of the cyclization can be a critical factor, especially when using unsymmetrical dicarbonyl compounds. researchgate.net The electronic and steric properties of the substituents on both the pyrimidine and the dicarbonyl precursor influence which amino group reacts first and which carbonyl is attacked, thereby determining the final substitution pattern on the pteridinone product. researchgate.net The pH of the reaction medium is also crucial, as it affects the nucleophilicity of the amino groups and the electrophilicity of the carbonyl carbons.
Photochemical reactions of the pterin (B48896) core have also been studied, revealing the involvement of triplet excited states in processes like electron transfer and free radical formation. nih.gov While not directly part of the synthesis, understanding these properties is vital for the application and stability of the final compounds.
Catalyst-Mediated Synthesis and Modern Organic Transformations for this compound
The integration of catalysis into organic synthesis has provided powerful tools for constructing complex molecules like pteridinones with higher efficiency and selectivity. Transition metal catalysis, organocatalysis, and biocatalysis offer novel pathways to form the key C-C and C-N bonds of the heterocyclic scaffold.
Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For the synthesis of this compound, palladium-catalyzed reactions such as the Suzuki or Stille coupling could be employed to introduce the 4-methylphenyl group.
A plausible synthetic route could involve a 2-halopteridinone intermediate, which is then coupled with a 4-methylphenylboronic acid (Suzuki reaction) or a 4-methylphenylstannane (Stille reaction). These reactions are known for their high functional group tolerance and efficiency. mdpi.com
Ruthenium and rhodium catalysts are also known to mediate various cyclization and bond-forming reactions that could be adapted for pteridinone synthesis. researchgate.net For instance, catalyst systems could be designed to promote the intramolecular cyclization of a suitably functionalized pyrimidine precursor to form the pyrazine ring. The versatility of transition metal complexes allows for the fine-tuning of reactivity and selectivity through the choice of metal, ligands, and reaction conditions. mdpi.com
Table 2: Potential Transition Metal-Catalyzed Reactions in this compound Synthesis
| Reaction Type | Metal Catalyst | Key Transformation | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) | C-C bond formation | Coupling of a 2-halopteridinone with 4-methylphenylboronic acid. mdpi.com |
| Heck Reaction | Palladium(0) | C-C bond formation | Coupling of a 2-halopteridinone with 4-methylstyrene. mdpi.com |
| Buchwald-Hartwig Amination | Palladium(0) | C-N bond formation | Synthesis of pyrimidine precursors via amination of halopyrimidines. |
| C-H Activation | Rhodium, Ruthenium | C-H functionalization | Direct arylation of the pteridinone core at the C2 position. |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy, particularly for asymmetric synthesis. mdpi.com Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be used to control the stereochemistry of reactions leading to chiral pteridinone derivatives. For instance, an asymmetric Michael addition catalyzed by an organocatalyst could be used to construct a chiral pyrimidine precursor, which would then be cyclized to form an enantiomerically enriched pteridinone. nih.gov
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. mdpi.com Enzymes such as transaminases, monooxygenases, and reductases could be employed in the synthesis of pteridinone precursors. For example, a transaminase could be used for the stereoselective synthesis of a chiral amine that is subsequently incorporated into the pyrimidine ring. mdpi.com Baeyer-Villiger monooxygenases have also been explored in the synthesis of various heterocyclic structures. mdpi.com The use of whole-cell biocatalysts presents a green alternative for producing complex molecules, often under mild reaction conditions in aqueous media. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. pfizer.com Applying these principles to the synthesis of this compound involves several key considerations.
One major focus is the use of greener solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or bio-based solvents. For pteridinone synthesis, exploring water-based reaction conditions or solvent-free reactions (mechanochemistry) could significantly improve the environmental profile.
Atom economy is another central principle, which seeks to maximize the incorporation of all materials from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. unibo.it The use of transition metal, organo-, or biocatalysts as described above contributes to a higher atom economy by reducing the need for activating groups or stoichiometric reagents that end up as waste.
The selection of starting materials from renewable resources and the design of biodegradable products are also long-term goals of green chemistry in pharmaceutical production. unibo.it
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs
The selective synthesis of this compound and its analogs is crucial for developing structurally precise compounds. The core of this challenge lies in controlling the reaction outcomes to favor the desired isomer out of many possibilities.
Chemo- and Regioselectivity: The primary route to the pteridinone scaffold involves the condensation of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The regioselectivity of this cyclization is a key consideration. For the synthesis of this compound, a common precursor is 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(1H)-one. The reaction of this intermediate with a glyoxal derivative dictates the final substitution pattern. The inherent differences in the reactivity of the amino groups on the pyrimidine ring, as well as the carbonyl groups on the reacting partner, are exploited to guide the reaction to the desired constitutional isomer.
Modern synthetic methods often employ catalysts to enhance regioselectivity. For instance, the use of acid or base catalysts can modulate the nucleophilicity of the different amino groups, thereby directing the initial condensation step. Transition-metal catalysis, particularly with copper or palladium, has also been explored for related heterocyclic systems, offering pathways that can proceed under milder conditions with high regiochemical control mdpi.comnih.gov. One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, are also being developed to improve efficiency and minimize waste, often relying on careful control of reaction conditions to achieve selectivity mdpi.com.
The synthesis of analogs can be achieved by varying the building blocks. The table below illustrates how the choice of precursors can be used to selectively synthesize different analogs of the target compound.
| Pyrimidine Precursor | Dicarbonyl Compound | Resulting Analog | Key Selectivity Aspect |
|---|---|---|---|
| 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(1H)-one | Glyoxal | This compound | Symmetrical dicarbonyl ensures a single regioisomer. |
| 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(1H)-one | Methylglyoxal | 6-Methyl-2-(4-methylphenyl)-4(1H)-pteridinone OR 7-Methyl-2-(4-methylphenyl)-4(1H)-pteridinone | Regioselectivity depends on controlling which amino group attacks the more reactive ketone carbonyl versus the aldehyde carbonyl researchgate.net. |
| 5,6-diamino-2-(4-ethylphenyl)pyrimidin-4(1H)-one | Glyoxal | 2-(4-Ethylphenyl)-4(1H)-pteridinone | Analog variation achieved through modification of the pyrimidine precursor. |
| 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(1H)-one | Biacetyl | 6,7-Dimethyl-2-(4-methylphenyl)-4(1H)-pteridinone | Symmetrical dicarbonyl leads to a single, well-defined product. |
Stereoselectivity: Stereoselectivity becomes a factor when chiral centers are introduced into the pteridinone structure. This is often accomplished by using chiral building blocks, such as amino acids, in the synthesis. For example, polymer-supported synthesis has been used to create libraries of dihydropteridinones by incorporating natural amino acids like phenylalanine or valine nih.gov. In this approach, the amino acid is first attached to a solid support, followed by reaction with a dichloronitropyrimidine and subsequent cyclization nih.gov. The inherent chirality of the amino acid is thus transferred to the final product, resulting in the formation of a specific enantiomer or diastereomer. The choice of cyclization conditions and reagents is critical to avoid racemization and preserve the stereochemical integrity of the product.
Process Optimization and Scalability Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of multiple parameters to ensure efficiency, cost-effectiveness, and safety.
Process Optimization: Key areas for optimization include reaction conditions, catalyst selection, and purification methods.
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent choice are meticulously studied. For instance, microwave-assisted synthesis has been shown to accelerate reactions for related heterocyclic compounds, leading to shorter reaction times and often cleaner reaction profiles compared to conventional heating nih.gov.
Catalysis: The move from stoichiometric reagents to catalytic systems is a hallmark of green and efficient chemistry. Optimizing catalyst loading is critical; the goal is to use the minimum amount of catalyst required to achieve a high yield and turnover number, thereby reducing costs and minimizing toxic metal residues in the final product.
Downstream Processing: Purification is often a major bottleneck in large-scale production. Developing robust crystallization methods is generally preferred over chromatographic purification, which is often not economically viable on a large scale. The choice of solvent for crystallization is critical for obtaining high purity and yield.
Scalability: A significant challenge in scaling up production is the transition from batch to continuous flow processing. Continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency in product quality ucla.edu. The implementation of continuous flow reactors can lead to higher space-time yields and facilitates automation ucla.edu.
Furthermore, advanced process analytical technology (PAT) and statistical design of experiments (DoE) are being employed to accelerate optimization. Techniques like Bayesian optimization can be used to intelligently explore the reaction parameter space, identifying optimal conditions with fewer experiments than traditional one-variable-at-a-time approaches ucla.edu.
The following table outlines key considerations when moving from a bench-scale synthesis to a pilot plant or industrial scale.
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) |
|---|---|---|
| Processing Mode | Batch reaction in round-bottom flasks. | Batch in large reactors or continuous flow system. |
| Heating/Cooling | Heating mantles, oil baths. | Jacketed reactors with precise temperature control. |
| Purification | Flash column chromatography. | Recrystallization, extraction, filtration. |
| Catalyst | Homogeneous catalyst (e.g., Pd complex). | Heterogeneous or immobilized catalyst for easy removal and recycling. |
| Solvent Volume | High solvent-to-product ratio. | Minimized solvent usage; solvent recycling protocols. |
| Process Control | Manual monitoring (TLC, NMR). | Automated control with in-line analytics (PAT). |
By focusing on these advanced methodologies, researchers can develop robust and efficient synthetic routes for this compound and its derivatives, paving the way for their availability for further investigation and application.
Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of 2 4 Methylphenyl 4 1h Pteridinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Tautomerism Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-(4-Methylphenyl)-4(1H)-pteridinone, it not only confirms the covalent framework but also provides deep insights into its conformational preferences and the potential for tautomeric equilibria. Pteridinones can exist in different tautomeric forms, and NMR is a key technique for investigating these dynamic processes in solution. researchgate.netrsc.orgnih.gov The equilibrium between the 4(1H)-pteridinone and its potential 4-hydroxypteridine tautomer can be studied by observing chemical shifts and coupling constants, which are sensitive to the electronic distribution and bonding within the heterocyclic ring.
One-dimensional (¹H and ¹³C) NMR provides initial chemical shift information, but multi-dimensional techniques are essential for assembling the complete molecular structure. youtube.com
Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between the adjacent protons on the pteridinone ring (H6 and H7) and between the ortho and meta protons on the 4-methylphenyl (t-tolyl) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as C6, C7, the carbons of the tolyl ring, and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial long-range (typically two- or three-bond) ¹H-¹³C correlations, which are fundamental for connecting different structural fragments. youtube.comsdsu.edu Key HMBC correlations would include:
Correlations from the tolyl protons (H2'/H6' and H3'/H5') to the pteridinone carbon C2, confirming the connection between the phenyl ring and the heterocyclic system.
Correlations from the pteridinone protons H6 and H7 to other carbons within the pteridinone core, helping to solidify their assignments.
Correlation from the methyl protons to C4' of the tolyl ring.
The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pteridinone Ring | |||
| 2 | - | ~158.5 | - |
| 4 | - | ~161.0 | H6, H7 |
| 4a | - | ~148.0 | H6, H7 |
| 6 | ~8.10 (d) | ~129.0 | C4, C7, C8a |
| 7 | ~7.90 (d) | ~125.5 | C5, C6, C8a |
| 8a | - | ~152.0 | H6, H7 |
| 1-NH | ~12.5 (br s) | - | C2, C8a |
| 4-Methylphenyl Ring | |||
| 1' | - | ~135.0 | H2'/H6', H3'/H5' |
| 2'/6' | ~8.25 (d) | ~129.8 | C2, C4', C3'/C5' |
| 3'/5' | ~7.40 (d) | ~129.5 | C1', C2'/C6', C4' |
| 4' | - | ~141.0 | H2'/H6', H3'/H5', Me |
| Methyl Group | |||
| Me | ~2.40 (s) | ~21.5 | C3'/C5', C4' |
Note: This data is illustrative and based on typical chemical shifts for related heterocyclic and aromatic compounds.
While solution NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about the molecule in its solid, crystalline, or amorphous form. ox.ac.ukresearchgate.net This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. Each polymorphic form will give a distinct ssNMR spectrum due to differences in the local electronic environment and intermolecular packing. nih.gov By analyzing the ¹³C and ¹⁵N chemical shift tensors and dipolar couplings, ssNMR can characterize the specific hydrogen bonding networks and π-π stacking interactions that define the microcrystalline structure of this compound. nih.gov
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and elucidation of molecular structure through fragmentation analysis. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments. nih.govnih.gov For this compound (C₁₃H₁₀N₄O), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M+• or [M+H]⁺), which is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. youtube.comresearchgate.net This process provides a fragmentation pattern that acts as a structural fingerprint. A plausible fragmentation pathway for this compound would likely involve initial cleavages of the pteridinone ring system and the bond connecting the phenyl group.
Interactive Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 251.09 ([M+H]⁺) | 223.09 | CO (28 Da) | [M+H-CO]⁺ |
| 251.09 ([M+H]⁺) | 195.09 | CO, HCN (55 Da) | [M+H-CO-HCN]⁺ |
| 251.09 ([M+H]⁺) | 160.06 | C₇H₇N (105 Da) | [C₆H₅N₃O]⁺ (Pteridinone core fragment) |
| 251.09 ([M+H]⁺) | 91.05 | C₆H₃N₄O (149 Da) | [C₇H₇]⁺ (Tropylium ion from tolyl group) |
Note: This data is illustrative and based on common fragmentation pathways for heterocyclic compounds. nih.govresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. nih.govyoutube.com Ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. umich.edu This allows for the separation of isomers, isobars, and conformers that may be indistinguishable by mass spectrometry alone. nih.govrsc.org For this compound, IMS-MS could potentially separate different gas-phase tautomers or conformers arising from rotation around the single bond connecting the phenyl and pteridinone rings. The resulting collision cross-section (CCS) values provide empirical data on the three-dimensional shape of the ions in the gas phase.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding, Intermolecular Interactions, and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and intermolecular forces, such as hydrogen bonding. nih.gov
In the solid state, the N-H and carbonyl (C=O) groups of this compound are expected to participate in intermolecular hydrogen bonding. This interaction typically leads to a broadening and red-shifting (lower frequency) of the stretching frequencies of the involved groups compared to their non-hydrogen-bonded state. youtube.com
FT-IR Spectroscopy: Provides strong signals for polar functional groups. The C=O stretch and N-H stretch would be prominent and their positions would be indicative of the strength of hydrogen bonding. nih.gov
Raman Spectroscopy: Is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique. It would provide clear signals for the aromatic ring modes of the tolyl substituent and the heterocyclic pteridinone core. rsc.org
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |
| N-H Stretch | 3200 - 3050 | FT-IR | Broad due to intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Characteristic of the tolyl and pteridinone rings. |
| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman | From the methyl group. |
| C=O Stretch (Amide) | 1680 - 1650 | FT-IR | Position is lowered due to conjugation and H-bonding. |
| C=N / C=C Stretch | 1620 - 1450 | FT-IR, Raman | Multiple bands from the pteridinone and phenyl rings. |
| N-H Bend | 1570 - 1515 | FT-IR | In-plane bending of the N-H group. |
| C-N Stretch | 1400 - 1200 | FT-IR | Stretching vibrations of the various C-N bonds. |
Note: This data is illustrative and based on standard group frequency charts and data for related compounds.
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Properties and Excited State Dynamics
Electronic spectroscopy provides critical insights into the electronic transitions and subsequent relaxation pathways of this compound. These studies are fundamental to characterizing its potential applications in materials science and photochemistry.
The UV-Visible absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), reveals characteristic absorption bands in the ultraviolet and visible regions. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum is dominated by π → π* and n → π* transitions associated with the conjugated pteridinone ring system and the appended aryl group.
The principal electronic transitions arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Theoretical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can complement experimental findings by assigning the observed absorption bands to specific molecular orbital transitions. For instance, the long-wavelength absorption is often attributed to the HOMO→LUMO transition, which possesses significant intramolecular charge transfer (ICT) character from the electron-rich tolyl group to the electron-deficient pteridinone core.
Table 1: Experimental and Calculated UV-Visible Absorption Data for this compound
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Assignment |
|---|---|---|---|---|
| 355 | 350 | 0.35 | HOMO → LUMO | π → π* / ICT |
| 280 | 275 | 0.28 | HOMO-1 → LUMO | π → π* |
| 245 | 240 | 0.15 | HOMO → LUMO+1 | π → π* |
Note: The data presented in this table are representative and based on typical values for similar pteridinone derivatives.
Upon absorption of light, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. The luminescence properties are highly sensitive to the molecular structure and the surrounding environment.
Fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀) and is typically characterized by a short lifetime. The emission spectrum is generally a mirror image of the long-wavelength absorption band. The position and intensity of the fluorescence maximum can be influenced by the solvent polarity, indicating a change in the dipole moment upon excitation, which is consistent with an ICT state.
Phosphorescence, the radiative decay from the lowest triplet excited state (T₁) to the ground state, occurs at longer wavelengths than fluorescence and has a significantly longer lifetime due to the spin-forbidden nature of the transition. The observation of phosphorescence is often more pronounced at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed. The energy gap between the S₁ and T₁ states is a critical parameter influencing the efficiency of intersystem crossing.
Table 2: Luminescence Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Fluorescence λem (nm) | 450 | Ethanol, λex = 355 nm |
| Phosphorescence λem (nm) | 580 | 77 K glass, λex = 355 nm |
| Fluorescence Quantum Yield (ΦF) | 0.15 | Ethanol |
Note: The data presented in this table are representative and based on typical values for similar pteridinone derivatives.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound
X-ray crystallography provides definitive proof of the molecular structure and offers detailed information on the three-dimensional arrangement of molecules in the solid state.
Single-crystal X-ray diffraction analysis of this compound would be expected to reveal a largely planar pteridinone core. The tolyl group at the 2-position is likely to be twisted with respect to the pteridinone ring due to steric hindrance. The crystal packing is anticipated to be governed by a network of intermolecular interactions.
Table 3: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| β (°) | 98.5 |
| V (ų) | 1550 |
| Z | 4 |
Note: The data presented in this table are hypothetical and based on typical values for similar heterocyclic compounds.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no specific polymorphs of this compound have been reported in the literature, it is conceivable that different crystallization conditions (e.g., solvent, temperature) could lead to the formation of distinct crystalline phases.
Each polymorph would exhibit a unique crystal packing and, consequently, different physical properties such as melting point, solubility, and solid-state luminescence. Powder X-ray diffraction (PXRD) is a key technique for identifying and distinguishing between different polymorphic forms. Any variations in the solid-state emission properties could be attributed to differences in the extent of intermolecular interactions, such as π-π stacking, in the various polymorphs.
Theoretical and Computational Investigations of 2 4 Methylphenyl 4 1h Pteridinone
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Aromaticity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. aimspress.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. materialsciencejournal.orgdergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. dergipark.org.tr
For 2-(4-Methylphenyl)-4(1H)-pteridinone, the HOMO is expected to be distributed primarily over the electron-rich pteridinone ring system, while the LUMO may extend across the conjugated system including the phenyl ring. dergipark.org.tr The methyl group on the phenyl ring, being an electron-donating group, would slightly raise the HOMO energy level.
Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative for this class of compounds and are based on typical DFT calculations.)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.25 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | -2.10 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.15 | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental results for structural validation. winterschool.cc Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net Similarly, the vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and Raman spectra. nih.govopenaccesspub.org Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. openaccesspub.org
A strong correlation between the computed and experimental spectra would confirm the optimized geometry as the true representation of the molecule's structure. scispace.com
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental values are hypothetical for the purpose of illustration.)
| Spectroscopic Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
| UV-Vis λmax (in DMSO) | 345 nm | 350 nm |
| ¹H NMR Chemical Shift (δ, ppm) - N1-H | 11.5 | 11.3 |
| ¹³C NMR Chemical Shift (δ, ppm) - C4=O | 162.0 | 161.5 |
| IR Frequency (cm⁻¹) - C=O stretch | 1685 | 1690 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations reveal the dynamic nature of a molecule over time. mdpi.comnih.gov MD simulations track the motions of atoms by solving Newton's equations of motion, offering a view of the molecule's flexibility and conformational landscape. mdpi.com For this compound, MD simulations can explore the rotation around the single bond connecting the pteridinone and phenyl rings, identifying the most stable rotational conformers.
Simulations are typically run for tens to hundreds of nanoseconds in a simulated solvent environment to mimic physiological or experimental conditions. mdpi.comnih.gov Analysis of the simulation trajectory can reveal stable and transient conformations, as well as the dynamic interactions with solvent molecules. Key parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are monitored to assess the stability of the simulation and the compactness of the molecule's structure over time. mdpi.comnih.gov
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Typical Value/Setting | Purpose |
| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for the system's atoms. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the solvent environment. |
| Simulation Time | 50 - 200 ns | Duration of the simulation to ensure adequate sampling of conformational space. mdpi.com |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
Computational Studies of Reaction Pathways and Transition States in Pteridinone Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgsmu.edu This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. nih.govresearchgate.net For pteridinone chemistry, this could involve studying potential tautomerization pathways (e.g., the keto-enol equilibrium of the 4(1H)-pteridinone moiety) or the mechanism of its synthesis or degradation. orientjchem.org
By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. researchgate.net A lower activation energy implies a faster reaction rate. These studies can distinguish between different possible mechanistic pathways and provide a detailed, step-by-step understanding of the reaction. researchgate.net
Table 4: Illustrative Energy Profile for a Hypothetical Tautomerization Reaction (Note: Energies are relative to the most stable reactant tautomer.)
| Species | Relative Energy (kcal/mol) | Description |
| Keto Tautomer (Reactant) | 0.0 | The starting and most stable form. |
| Transition State (TS) | +30.6 | The energy maximum along the reaction coordinate, representing the activation barrier. orientjchem.org |
| Enol Tautomer (Product) | +8.5 | The less stable tautomeric form. |
Solvent Effects on the Electronic and Structural Properties of this compound (Computational Approach)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational methods can model these solvent effects using either explicit models, where individual solvent molecules are included (as in MD simulations), or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. orientjchem.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. orientjchem.orgresearchgate.net
These calculations can predict how properties such as geometric parameters (bond lengths and angles), dipole moment, and the HOMO-LUMO energy gap change in different solvents. For instance, a polar solvent is likely to stabilize polar functional groups and may affect the relative stability of different tautomers or conformers.
Table 5: Illustrative Solvent Effects on Molecular Properties (Note: Values are illustrative, based on typical computational findings for similar molecules.)
| Property | Gas Phase | Dichloromethane (DCM) | Water |
| Dipole Moment (Debye) | 4.1 | 5.8 | 6.5 |
| HOMO-LUMO Gap (eV) | 4.30 | 4.22 | 4.15 |
| Relative Tautomer Energy (kcal/mol) | 0.0 (Keto) | -0.5 (Keto) | -1.2 (Keto) |
Exploration of Intermolecular Interactions via Computational Methods (e.g., hydrogen bonding, π-stacking)
The non-covalent interactions that this compound can form are critical for its behavior in a condensed phase or a biological system. Computational methods can identify and quantify these interactions. The N-H group and the carbonyl (C=O) group of the pteridinone ring are potential hydrogen bond donors and acceptors, respectively. The aromatic rings (both the pteridinone system and the 4-methylphenyl group) can participate in π-π stacking interactions.
Methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM) can be used to characterize and quantify the strength of these interactions. researchgate.net For example, NBO analysis can reveal the donor-acceptor interactions that constitute a hydrogen bond and estimate their stabilization energy. researchgate.net
Table 6: Potential Intermolecular Interactions and Their Estimated Energies (Note: Energies are representative values for these types of interactions.)
| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |
| Hydrogen Bonding | Pteridinone (N-H)···(O=C) Pteridinone | -5 to -8 |
| Hydrogen Bonding | Pteridinone (C=O)···(H-O) Water | -4 to -6 |
| π-π Stacking (Parallel-displaced) | Pteridinone Ring···Pteridinone Ring | -2 to -5 |
| π-π Stacking (T-shaped) | Pteridinone Ring···Phenyl Ring | -1 to -3 |
Reactivity, Functionalization, and Derivatization Strategies for 2 4 Methylphenyl 4 1h Pteridinone
Electrophilic and Nucleophilic Substitution Reactions on the Pteridinone Ring System
The pteridinone ring system, being electron-deficient in nature due to the presence of multiple nitrogen atoms, exhibits characteristic reactivity towards electrophilic and nucleophilic reagents. The precise location of substitution is influenced by the electronic effects of the existing substituents and the reaction conditions.
Electrophilic Substitution: Direct electrophilic attack on the pteridinone core is generally challenging due to the deactivating effect of the nitrogen atoms and the carbonyl group. Reactions such as nitration or halogenation on the heterocyclic system typically require harsh conditions and may lead to a mixture of products or decomposition. The pyrimidine (B1678525) and pyrazine (B50134) rings are less susceptible to electrophilic substitution than the electron-rich phenyl ring. Consequently, electrophilic substitution is more likely to occur on the 4-methylphenyl substituent.
Nucleophilic Substitution: The electron-deficient character of the pteridinone ring makes it more amenable to nucleophilic substitution reactions. Halogenated pteridinone derivatives, for instance, can serve as valuable precursors for the introduction of various nucleophiles. The positions most activated for nucleophilic attack are typically the carbon atoms adjacent to the nitrogen atoms. For example, a chloro or bromo substituent at the C-6 or C-7 position would be a prime site for displacement by nucleophiles such as amines, alkoxides, or thiolates, providing a versatile route to a wide array of functionalized pteridinones.
Transition Metal-Catalyzed Coupling Reactions at Various Positions of 2-(4-Methylphenyl)-4(1H)-Pteridinone
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to the functionalization of this compound. youtube.comnih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly prominent. libretexts.orgyoutube.comyoutube.comnih.gov
To employ these coupling strategies, a halogen or triflate group is typically required on either the pteridinone ring or the phenyl moiety. For instance, a bromo or iodo substituent can be introduced at various positions on the pteridinone core or the phenyl ring, which can then participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling an organoboron reagent with a halide or triflate. youtube.com For example, a halogenated derivative of this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents.
Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. nih.gov This allows for the introduction of alkenyl groups onto the pteridinone or phenyl scaffold.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. youtube.comnih.gov It provides a direct method for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations.
A summary of potential transition metal-catalyzed coupling reactions is provided in the table below.
| Reaction | Reactant 1 (Pteridinone Derivative) | Reactant 2 | Catalyst/Conditions | Product |
| Suzuki-Miyaura | 2-(4-Methylphenyl)-X-pteridinone (X=Br, I) | R-B(OH)₂ | Pd catalyst, base | 2-(4-Methylphenyl)-R-pteridinone |
| Heck-Mizoroki | 2-(4-Methylphenyl)-X-pteridinone (X=Br, I) | Alkene | Pd catalyst, base | 2-(4-Methylphenyl)-(alkenyl)-pteridinone |
| Sonogashira | 2-(4-Methylphenyl)-X-pteridinone (X=Br, I) | Terminal Alkyne | Pd/Cu catalyst, base | 2-(4-Methylphenyl)-(alkynyl)-pteridinone |
| Buchwald-Hartwig | 2-(4-Methylphenyl)-X-pteridinone (X=Br, I) | Amine | Pd catalyst, base | 2-(4-Methylphenyl)-(amino)-pteridinone |
Oxidation and Reduction Chemistry of the Pteridinone Scaffold
The pteridinone scaffold can undergo both oxidation and reduction reactions, leading to changes in the oxidation state of the heterocyclic rings and the substituents.
Oxidation: The pterin (B48896) ring system can be susceptible to oxidation, which can lead to the formation of more highly oxidized derivatives or even ring cleavage under harsh conditions. The methyl group on the phenyl ring is also a potential site for oxidation. For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid, yielding 2-(4-carboxyphenyl)-4(1H)-pteridinone. This transformation would significantly alter the electronic and solubility properties of the molecule.
Reduction: The pteridinone ring can be reduced to its dihydro or tetrahydro derivatives. youtube.com Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, although the specific conditions will determine the extent of reduction. libretexts.orgmasterorganicchemistry.com The carbonyl group at the C-4 position can also be reduced to a hydroxyl group. The pyrazine portion of the ring system is generally more susceptible to reduction than the pyrimidine portion.
Photochemical and Thermal Reactivity of this compound
Photochemical Reactivity: Heteroaromatic compounds, including pteridinones, can exhibit interesting photochemical reactivity. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to various transformations. One common photochemical reaction for unsaturated systems is the [2+2] cycloaddition. youtube.comresearchgate.net It is conceivable that under photochemical conditions, the C=C or C=N bonds within the pteridinone ring could undergo cycloaddition reactions with other unsaturated molecules. The specific outcomes would depend on the reaction partners and the wavelength of light used.
Thermal Reactivity: The thermal stability of this compound is an important consideration, particularly for its synthesis, purification, and storage. Generally, pteridinone derivatives are relatively stable solids. However, at elevated temperatures, thermal degradation can occur. nih.gov The degradation pathways may involve decarboxylation, ring cleavage, or reactions involving the substituents. The presence of moisture can also influence thermal stability, potentially leading to hydrolysis. nih.gov
Synthesis of Novel Pteridinone Derivatives through Functionalization of the Methylphenyl Moiety and Heterocyclic Core
The synthesis of novel derivatives of this compound is a key strategy for exploring its structure-activity relationships. Functionalization can be targeted at both the methylphenyl moiety and the pteridinone core.
Functionalization of the Methylphenyl Moiety: The tolyl group offers several avenues for functionalization. researchgate.net The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive handle for further substitution. As mentioned earlier, oxidation of the methyl group to a carboxylic acid is another possibility. Electrophilic aromatic substitution on the phenyl ring can also be performed, although the directing effects of the methyl group (ortho, para-directing) and the pteridinone substituent must be considered.
Functionalization of the Heterocyclic Core: The pteridinone ring can be functionalized through various reactions. Alkylation or acylation of the nitrogen atoms can be achieved using appropriate electrophiles. As discussed in section 5.2, transition metal-catalyzed cross-coupling reactions are a powerful method for introducing a wide range of substituents at halogenated positions of the pteridinone ring.
The following table summarizes some potential derivatization strategies:
| Target Site | Reaction Type | Reagents | Potential Product |
| Methyl group | Radical Halogenation | NBS, AIBN | 2-(4-(Bromomethyl)phenyl)-4(1H)-pteridinone |
| Methyl group | Oxidation | KMnO₄ | 2-(4-Carboxyphenyl)-4(1H)-pteridinone |
| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | 2-(4-Methyl-3-nitrophenyl)-4(1H)-pteridinone |
| N-1 or N-8 | Alkylation | Alkyl halide, base | N-alkyl-2-(4-methylphenyl)-4(1H)-pteridinone |
| C-6 or C-7 (if halogenated) | Nucleophilic Substitution | Amine, alkoxide, etc. | 6- or 7-substituted derivatives |
Ring Opening and Rearrangement Mechanisms of Pteridinone Systems
Under certain conditions, the pteridinone ring system can undergo ring opening or rearrangement reactions. These transformations can be promoted by acid, base, or other reagents.
Ring Opening: The pyrimidine ring, in particular, can be susceptible to hydrolytic cleavage under acidic or basic conditions. nih.govnih.gov For example, strong acid-catalyzed hydrolysis could lead to the opening of the amide bond at the C-4 position, followed by further degradation of the heterocyclic system. Similarly, strong basic conditions can also promote the cleavage of the pyrimidine ring.
Rearrangements: Skeletal rearrangements of the pteridinone ring are less common but can occur under specific conditions, often driven by the formation of a more stable aromatic system or relief of ring strain. For instance, Dimroth-type rearrangements, which are known in other heterocyclic systems, could potentially occur, leading to the migration of substituents between ring nitrogen and exocyclic nitrogen atoms. Photochemically induced rearrangements are also a possibility, potentially leading to isomeric structures.
Advanced Non Biological Applications of 2 4 Methylphenyl 4 1h Pteridinone and Its Derivatives
Role in Organic Electronic Materials (e.g., OLEDs, OFETs) and Photovoltaic Devices
While direct applications of 2-(4-Methylphenyl)-4(1H)-pteridinone in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices are not yet extensively documented, the potential of related heterocyclic systems suggests a promising avenue for future research. The performance of organic electronic devices is intrinsically linked to the molecular structure and properties of the organic semiconductors used.
For instance, pyrazinoquinoxaline (PQ) derivatives, which share a nitrogen-containing heterocyclic core, are recognized as versatile building blocks for constructing π-conjugated systems. These materials have demonstrated good semiconductor performance in OFETs, showcasing the potential of azaacenes in electronic applications. The planar π-conjugation and electron-deficient nature of the PQ unit make it a good candidate for low band gap organic semiconductors. Although many PQ derivatives have been reported, their mechanical properties, which are crucial for flexible electronics, are an emerging area of investigation.
Furthermore, derivatives of 2-pyridone have been investigated as emitters in OLEDs. These donor-acceptor materials have shown good performance in sky-blue, green-yellow, and white OLEDs. Despite relatively low photoluminescence quantum yields in some cases, one derivative demonstrated a notable external quantum efficiency (EQE) of 3.7% in a sky-blue OLED. This highlights the potential of nitrogen-containing heterocyclic compounds in the development of efficient light-emitting materials.
The development of novel organic semiconductors is a key factor in advancing the capabilities of OFETs. Materials with high charge carrier mobility, a large on/off ratio, low threshold voltage, and high stability are actively being pursued. The exploration of pteridinone-based structures, such as this compound, could lead to new classes of organic semiconductors with tailored electronic properties for next-generation flexible and transparent electronics.
In the realm of organic photovoltaics, the design of new sensitizers for dye-sensitized solar cells (DSSCs) is a continuous effort. While ruthenium complexes are common, the development of metal-free organic dyes is also a significant area of research. The pteridinone scaffold, with its potential for modification and tuning of its electronic properties, could serve as a core for novel organic sensitizers.
Development of Pteridinone-Based Chemosensors for Non-Biological Analytes (e.g., metal ions, environmental pollutants)
The development of chemosensors for the detection of non-biological analytes such as metal ions and environmental pollutants is a critical area of research with wide-ranging applications in environmental monitoring, industrial process control, and public health. The ability of pteridinone derivatives to act as ligands and their inherent fluorescent properties make them attractive candidates for the development of novel chemosensors.
The design of fluorescent chemosensors often relies on the principle of a "fluorophore-receptor" system. The pteridinone core can act as the fluorophore, while specific functional groups can be introduced to act as receptors for target analytes. Upon binding of the analyte, a change in the photophysical properties of the pteridinone derivative, such as fluorescence quenching or enhancement, can be observed.
While specific studies on this compound as a chemosensor are limited, the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for this purpose. For example, terpyridine-based compounds have been successfully developed as "turn-on" fluorescent chemosensors for the selective and sensitive detection of Zn²⁺ ions in both solution and living cells. The coordination of the terpyridine ligand with the metal ion leads to a significant enhancement of fluorescence.
The detection of environmental pollutants is another area where pteridinone-based chemosensors could find application. For instance, fluorescent sensors have been developed for the detection of pesticides. The sensing mechanism can involve processes like photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence of the sensor molecule. Given the structural similarities and tunable electronic properties, it is plausible that appropriately functionalized pteridinone derivatives could be designed to selectively detect specific environmental contaminants.
The development of such chemosensors would require systematic studies to understand the binding affinity and selectivity of pteridinone derivatives towards different analytes, as well as the optimization of their photophysical response upon binding.
Applications in Supramolecular Chemistry, Self-Assembly, and Advanced Materials Science
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area for the development of advanced materials with novel properties. The ability of molecules to self-assemble into well-defined architectures is fundamental to creating functional materials for a variety of applications. Pteridinone derivatives, with their capacity for hydrogen bonding and π-π stacking interactions, are promising building blocks for supramolecular chemistry and materials science.
A notable example of the application of pteridine (B1203161) derivatives in this field is their use as low-molecular-weight organogelators. rsc.org Certain π-conjugated compounds based on pteridine derivatives have been shown to form gels in various organic solvents, even without conventional gelation-assisting groups like long alkyl chains or amide bonds. rsc.org For instance, a p-chlorophenyl-substituted pteridine derivative demonstrated excellent gelation ability in isopropanol, n-butanol, and amylene alcohol. rsc.org This self-assembly into a three-dimensional fibrous network is driven by non-covalent interactions, showcasing the potential of the pteridine core in creating soft materials.
Furthermore, some of these pteridine-based organogels exhibit interesting piezofluorochromism, where their fluorescence emission changes in response to mechanical force. rsc.org This property is highly desirable for applications in mechanosensors and smart materials. The observed blue- or red-shift in emission upon grinding is dependent on the specific substituents on the pteridine core, indicating that the photophysical properties of these self-assembled materials can be finely tuned. rsc.org
The principles of supramolecular chemistry can also be applied to create more complex and functional materials. The self-assembly of pteridinone derivatives could be directed to form various nanostructures, such as nanofibers, nanotubes, or vesicles, depending on the molecular design and the environmental conditions. These self-assembled structures could find applications in areas such as drug delivery, tissue engineering, and catalysis.
The study of the crystal engineering of this compound and its derivatives would provide valuable insights into their solid-state packing and the nature of the intermolecular interactions that govern their self-assembly, paving the way for the rational design of new functional materials.
Utilization as Ligands in Non-Biological Catalysis
The field of catalysis is central to chemical synthesis, and the development of new and efficient catalysts is a continuous endeavor. The ability of a molecule to act as a ligand and coordinate with a metal center is a key aspect of many catalytic systems. The nitrogen atoms in the pteridinone ring system of this compound suggest its potential to act as a ligand in non-biological catalysis.
While the direct use of this compound as a ligand in catalysis is not well-documented, the broader class of nitrogen-containing heterocyclic ligands, such as terpyridines, has been extensively used in a variety of catalytic transformations. nih.gov Terpyridine-metal complexes have shown catalytic activity in challenging reactions like C-C bond formation and hydrofunctionalization. nih.gov The tridentate nature of the terpyridine ligand and its electronic properties play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.
Similarly, pteridinone derivatives could potentially act as mono- or bidentate ligands, depending on the coordination mode. The electronic properties of the pteridinone ligand could be tuned by modifying the substituents on the ring system, which in turn could influence the reactivity and selectivity of the metal catalyst.
For example, in the field of oxidation catalysis, synthetic complexes inspired by metalloenzymes are being developed for the selective oxidation of hydrocarbons. These complexes often employ polydentate N-based donor ligands. The pteridinone scaffold could be incorporated into the design of new ligands for such applications.
Another area of potential application is in polymerization catalysis. The structure of the ligand plays a critical role in determining the activity of the catalyst and the properties of the resulting polymer. The development of new ligand systems based on pteridinone derivatives could lead to catalysts with novel reactivity and selectivity in polymerization reactions.
Further research is needed to explore the coordination chemistry of this compound and its derivatives with various transition metals and to evaluate the catalytic activity of the resulting complexes in a range of organic transformations.
Photophysical Probes and Fluorescent Labels for Chemical and Material Systems
The intrinsic fluorescence of many pteridine derivatives makes them highly suitable for use as photophysical probes and fluorescent labels in a variety of chemical and material systems. The sensitivity of their fluorescence to the local environment allows for the study of molecular interactions and dynamics.
A number of fluorescent pteridine-based nucleoside analogs have been synthesized and their photophysical properties characterized. rsc.orgijrpr.com These analogs can be incorporated into oligonucleotides and serve as probes to study DNA interactions with other molecules. ijrpr.com The fluorescence of these probes is often quenched upon incorporation into an oligonucleotide, and the degree of quenching can be sensitive to the surrounding sequence and structural changes, providing a means to monitor these interactions in real-time. rsc.orgijrpr.com
The photophysical properties of these pteridine probes, such as their quantum yields, excitation and emission maxima, and fluorescence lifetimes, can be tuned by modifying their chemical structure. For example, the introduction of different substituents on the pteridine ring can lead to significant changes in their spectral properties.
Below is a data table summarizing the photophysical properties of some representative fluorescent pteridine derivatives, which illustrates the tunability of these properties.
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 3-Methylisoxanthopterin | 348 | 430 | 0.38 | rsc.org |
| 6-Methylisoxanthopterin | 352 | 430 | 0.23 | rsc.org |
| 4-Amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 (as monomer) | rsc.org |
| 4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 (as monomer) | rsc.org |
Beyond their use as probes for biological systems, pteridinone-based fluorescent molecules can also be employed as labels in materials science. For example, they could be incorporated into polymers or other materials to study their structure and dynamics, or to act as reporters for changes in the material's environment, such as temperature or pH.
The development of new fluorescent probes based on the this compound scaffold would require detailed photophysical studies to characterize their absorption and emission properties, quantum yields, and sensitivity to various environmental factors. The versatility of the pteridinone core suggests that a wide range of fluorescent probes with tailored properties could be designed for specific applications in chemistry and materials science.
Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Methylphenyl 4 1h Pteridinone
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Diode Array, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like pteridinones. Its versatility is significantly enhanced by coupling it with advanced detectors that provide superior sensitivity and selectivity.
Diode Array Detection (DAD): HPLC-DAD is a powerful tool for the initial analysis and quantification of 2-(4-Methylphenyl)-4(1H)-pteridinone. The DAD detector acquires the UV-Vis spectrum for every point in the chromatogram, which aids in peak identification and purity assessment. This is particularly useful for resolving the target analyte from structurally similar impurities. A typical method would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. capes.gov.brresearchgate.net The ability to monitor multiple wavelengths simultaneously allows for the optimization of detection for the pteridinone and any potential impurities in a single run. nih.gov
Fluorescence Detection (FLD): Pteridine (B1203161) compounds are known for their native fluorescence, a property that can be exploited for highly sensitive and selective detection. nih.gov HPLC coupled with a fluorescence detector (HPLC-FLD) can offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV-based detectors. The analysis involves exciting the molecule at its maximum excitation wavelength (λex) and measuring the emission at its maximum emission wavelength (λem). For pteridines, excitation wavelengths are typically in the 325–370 nm range, with emission occurring between 400–460 nm. nih.gov This method is ideal for trace-level analysis in complex matrices, such as biological fluids.
Mass Spectrometry (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the definitive identification and quantification of this compound. LC-MS provides molecular weight information, which is highly specific. researchgate.net LC-MS/MS adds another layer of specificity by fragmenting the parent ion into characteristic product ions, creating a unique "fingerprint" for the molecule. This technique is indispensable for metabolite identification and for quantifying the compound in complex biological samples with high confidence. researchgate.netibs.re.kr A method using high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) has been developed for the simultaneous quantification of multiple pteridines, achieving detection limits in the low µg/L range. ibs.re.kr
Table 1: Representative HPLC Conditions for Pteridinone Analysis
| Parameter | HPLC-DAD | HPLC-FLD | LC-MS/MS |
|---|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 250 mm, 5 µm) capes.gov.br | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3-7) B: Acetonitrile/Methanol capes.gov.br | A: Ammonium Acetate Buffer B: Methanol | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Elution | Gradient | Gradient or Isocratic | Gradient | | Flow Rate | 0.8 - 1.2 mL/min capes.gov.br | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min | | Detection (λ) | DAD (e.g., 220-400 nm, specific λ at ~280/350 nm) | FLD (e.g., λex ~350 nm, λem ~450 nm) nih.gov | ESI+/ESI- MS/MS, Multiple Reaction Monitoring (MRM) | | LOD/LOQ | ~0.1 - 0.5 µg/mL capes.gov.br | ~0.001 - 0.01 µg/mL nih.gov | ~0.1 - 3.0 µg/L ibs.re.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pteridinone Derivatives and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, the technique is invaluable for two key applications: the analysis of volatile impurities from the synthesis process and the analysis of the pteridinone after chemical derivatization.
Analysis of Volatile Impurities: The synthesis of this compound may involve volatile starting materials, solvents, or by-products. GC-MS is the method of choice for identifying and quantifying these trace-level impurities, which is a critical step in pharmaceutical quality control. researchgate.net The high separation power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for comprehensive impurity profiling. ekb.eg
Analysis via Derivatization: To make this compound amenable to GC-MS analysis, a derivatization step is required. This process involves a chemical reaction to convert the non-volatile pteridinone into a volatile and thermally stable derivative. Common derivatization strategies for compounds with active hydrogens (like the N-H group in the pteridinone ring) include silylation (e.g., with BSTFA) or acylation. Once derivatized, the compound can be readily analyzed by GC-MS. This approach can be particularly useful for confirming the identity of the compound or for specific quantitative assays where an alternative to HPLC is desired.
Table 2: GC-MS Approach for this compound Analysis
| Step | Description | Example Reagents/Conditions |
|---|
| 1. Derivatization | Convert the N-H group to a less polar, more volatile functional group. | Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270). Acylation: Acetic anhydride (B1165640) or a fluorinated anhydride (e.g., trifluoroacetic anhydride). | | 2. GC Separation | Separate the derivatized analyte from other components. | Column: Capillary column (e.g., DB-5ms, 30m x 0.25mm). Carrier Gas: Helium. Temperature Program: Ramped oven temperature (e.g., 80°C to 280°C). | | 3. MS Detection | Ionize and detect the separated derivative to obtain mass spectrum. | Ionization: Electron Ionization (EI) at 70 eV. Analysis Mode: Full Scan for identification or Selected Ion Monitoring (SIM) for quantification. |
Capillary Electrophoresis (CE) and Microfluidic Systems for High-Throughput Analysis
Capillary Electrophoresis (CE) and microfluidic technologies offer powerful alternatives to chromatography, providing rapid analysis times, high separation efficiency, and minimal sample consumption.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. For pteridine analysis, CE has demonstrated superior separation efficiency compared to HPLC. When coupled with highly sensitive detectors like laser-induced fluorescence (LIF), CE can achieve exceptionally low detection limits, often in the sub-nanomolar range (1 x 10⁻¹⁰ M). This makes CE-LIF an excellent technique for analyzing this compound in samples where its concentration is extremely low. The separation of various pteridine derivatives can be optimized by adjusting the buffer pH and composition.
Microfluidic Systems: Microfluidic devices, often called "lab-on-a-chip" systems, integrate multiple analytical processes (like sample preparation, separation, and detection) onto a single micro-scale chip. These systems are designed for high-throughput analysis, consuming picoliter to nanoliter volumes of sample and reagents, which drastically reduces cost and analysis time. A microfluidic chip could be designed to perform rapid electrophoretic separation and fluorescence detection of this compound, making it suitable for screening large numbers of samples in drug discovery or clinical research.
Table 3: Comparison of CE and Microfluidic Systems for Pteridinone Analysis
| Feature | Capillary Electrophoresis (CE) | Microfluidic Systems |
|---|---|---|
| Principle | Electrophoretic and electroosmotic mobility in a capillary. | Miniaturized integration of multiple analytical functions on a chip. |
| Sample Volume | Nanoliters (nL) | Picoliters (pL) to Nanoliters (nL) |
| Analysis Time | Minutes (typically < 10 min for pteridines) | Seconds to Minutes |
| Resolution | Very High (millions of theoretical plates) | High, dependent on channel design |
| Throughput | Moderate to High (with autosamplers) | Very High (parallel processing) |
| Key Advantage | Exceptional separation efficiency and resolution. | Automation, integration, and high speed. |
Electrochemical Methods for Redox Behavior and Quantitative Analysis
Electrochemical methods are based on measuring the current or potential changes resulting from the redox reactions of an analyte at an electrode surface. Pteridines are redox-active molecules, making them suitable for electrochemical analysis. These techniques can provide valuable information on the redox behavior of this compound and can be used for its quantitative determination.
Cyclic Voltammetry (CV): CV is a powerful technique for studying the redox properties of a compound. By scanning the potential and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the pteridinone. This information is useful for understanding its potential role in biological electron transfer reactions and for developing a quantitative method. Studies on pteridine derivatives show they exhibit distinct reduction and oxidation peaks.
Quantitative Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are used for quantitative analysis due to their enhanced sensitivity and better resolution compared to CV. ibs.re.kr An analytical method would involve creating a calibration curve by plotting the peak current against the concentration of this compound. These methods are often fast, cost-effective, and can be applied using portable instrumentation. ekb.eg The development of chemically modified electrodes can further enhance the selectivity and sensitivity of the measurement.
Table 4: Electrochemical Techniques for Pteridinone Analysis
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Characterization of redox behavior | Oxidation/reduction potentials, reaction reversibility, electron transfer kinetics. |
| Differential Pulse Voltammetry (DPV) | Quantitative Analysis | Peak current proportional to concentration, lower detection limits than CV. |
| Square-Wave Voltammetry (SWV) | Quantitative Analysis | Excellent sensitivity and speed, good for trace analysis. |
| Amperometry | Quantitative Analysis (often with HPLC) | Current measured at a fixed potential, used as a detection method. |
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques involve the coupling of two or more analytical instruments to achieve a level of analysis not possible with a single technique. For a comprehensive understanding of this compound, especially in complex mixtures or for metabolite studies, hyphenated systems are essential.
LC-MS-MS: As discussed previously, this is a powerful hyphenated technique combining the separation of LC with the specificity of tandem mass spectrometry. It is the workhorse for quantitative bioanalysis and impurity identification.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides on-line structural elucidation of separated compounds. After separation by HPLC, the analyte flows into an NMR spectrometer. This allows for the unambiguous identification of unknown metabolites or degradation products of this compound without the need for prior isolation.
LC-NMR-MS: This triple-hyphenation technique offers the ultimate in chemical profiling. It combines the separation power of LC with the parallel structural elucidation capabilities of NMR and the sensitive, specific detection of MS. This provides a wealth of information from a single analysis, including retention time, UV-Vis spectrum (if a DAD is also included), accurate mass, fragmentation patterns, and detailed NMR structural data.
A recent trend is the use of high-resolution mass spectrometry (HRMS), such as in HPLC-QTOF MS, for profiling a wide range of metabolites simultaneously. ibs.re.kr Such an approach allows for "pteridinomic" profiling, generating comprehensive data on pteridine-related pathways and the fate of compounds like this compound in biological systems. ibs.re.kr
Future Perspectives and Emerging Research Directions in 2 4 Methylphenyl 4 1h Pteridinone Chemistry
The field of pteridinone chemistry, with compounds like 2-(4-Methylphenyl)-4(1H)-pteridinone at its core, is entering a new era of innovation. Advances in computational power, synthetic methodologies, and materials science are opening up unprecedented avenues for exploration. The intricate heterocyclic scaffold of pteridinones presents a rich platform for developing novel therapeutic agents and functional materials. This section outlines the key future perspectives and emerging research directions poised to shape the evolution of pteridinone chemistry.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Characterize intermediates using -NMR and FT-IR to confirm structural integrity before final cyclization.
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Spectroscopic Methods :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀N₄O) with accuracy <5 ppm, referencing NIST databases for fragmentation patterns .
- Multinuclear NMR :
- -NMR: Identify aromatic protons (δ 7.2–8.5 ppm for 4-methylphenyl) and lactam NH (δ ~10–12 ppm).
- -NMR: Assign carbonyl (C=O, δ ~160 ppm) and quaternary carbons.
- FT-IR : Detect C=O stretch (~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹).
Q. Crystallographic Tools :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Powder XRD : Assess crystallinity and polymorphic forms.
Advanced: How can researchers resolve contradictions in reported molecular weights or structural data for substituted pteridinones?
Answer:
Discrepancies often arise from:
- Tautomerism : 4(1H)- vs. 4(3H)-pteridinone tautomers (e.g., vs. 3) require -NMR or X-ray to confirm protonation states .
- Isomeric Impurities : Use HPLC-MS with chiral columns to separate enantiomers or regioisomers.
- Data Validation : Cross-reference experimental HRMS with computational tools (e.g., Gaussian for theoretical masses) and crystallographic data .
Example : (C₆H₇N₅O₂, MW 181.15) vs. (C₆H₅N₅O, MW 163.14) highlights the need for rigorous purification and tautomer analysis.
Advanced: What computational strategies are recommended for predicting electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy.
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water, DMSO).
- Docking Studies : Model interactions with biological targets (e.g., enzymes resembling serotonin receptors, inferred from structural analogs in ).
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Advanced: How to design experiments to investigate potential biological activity of this compound?
Answer:
Stepwise Approach :
Target Identification : Screen against kinase or neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) using molecular docking .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Mechanistic Studies :
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3).
- Patch-Clamp Electrophysiology : Assess ion channel modulation.
Controls : Include structurally related compounds (e.g., 2-amino-6-methyl-pteridinone in ) to establish structure-activity relationships (SAR).
Advanced: How should researchers address challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques.
- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize hydrogen bonds.
- Low-Temperature Data Collection : Mitrate thermal motion artifacts by collecting data at 100 K .
Case Study : SHELXL refinement () resolved disorder in the 4-methylphenyl group by applying restraints to planar geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
